molecular formula C13H10N4O4 B3093190 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1240574-51-9

2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B3093190
CAS No.: 1240574-51-9
M. Wt: 286.24
InChI Key: OFFNOFLQWGQMCK-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione” features a nitro-substituted pyrazole ring connected via an ethyl linker to an isoindole-1,3-dione core. Isoindole-dione derivatives are widely studied for their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name

2-[2-(4-nitropyrazol-1-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O4/c18-12-10-3-1-2-4-11(10)13(19)16(12)6-5-15-8-9(7-14-15)17(20)21/h1-4,7-8H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFFNOFLQWGQMCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C=C(C=N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency .

Mechanism of Action

The mechanism of action of 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione

  • CAS : 1006572-22-0
  • Molecular Formula : C14H12N4O4
  • Molecular Weight : 300.27
  • Key Differences : A propyl linker instead of ethyl increases molecular weight and may enhance flexibility or alter binding affinity in biological systems .

2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione

  • Molecular Formula : C13H10N3O2S

2-{2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione

  • CAS : 1461706-40-0
  • Molecular Formula : C13H17N4O2Si
  • Key Differences : The trimethylsilyl-triazole group increases hydrophobicity and steric bulk, which could improve membrane permeability but reduce solubility .

2-[2-(2-sulfanylethoxy)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

  • CAS : 1518519-69-1
  • Molecular Formula: C12H13NO3S
  • Key Differences : A sulfanylethoxy group introduces polar sulfur and oxygen atoms, likely enhancing reactivity and aqueous solubility .

2-(1-benzyl-1H-pyrazol-4-yl)-2,3-dihydro-1H-isoindole-1,3-dione

  • CAS : 1423028-29-8
  • Molecular Formula : C18H13N3O2

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight Key Substituents/Features
Target: 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-isoindole-1,3-dione N/A C13H10N4O4 298.24 (estimated) Nitro-pyrazole, ethyl linker
2-[3-(4-Nitro-1H-pyrazol-1-yl)propyl]-isoindole-1,3-dione 1006572-22-0 C14H12N4O4 300.27 Propyl linker
2-(2-{imidazo[2,1-b][1,3]thiazol-6-yl}ethyl)-isoindole-1,3-dione N/A C13H10N3O2S 287.30 Imidazothiazole, sulfur atom
2-{2-[4-(trimethylsilyl)-triazol-1-yl]ethyl}-isoindole-1,3-dione 1461706-40-0 C13H17N4O2Si 313.39 Trimethylsilyl-triazole, silicon atom
2-[2-(2-sulfanylethoxy)ethyl]-isoindole-1,3-dione 1518519-69-1 C12H13NO3S 275.30 Sulfanylethoxy group, thiol functionality
2-(1-benzyl-1H-pyrazol-4-yl)-isoindole-1,3-dione 1423028-29-8 C18H13N3O2 303.31 Benzyl-pyrazole, aromatic extension

Analytical Techniques

  • Crystallography : SHELX software is widely employed for small-molecule structure refinement, critical for confirming linker lengths and substituent orientations .
  • Wavefunction Analysis: Tools like Multiwfn enable comparative studies of electrostatic potentials and bond orders, aiding in rational drug design .

Biological Activity

The compound 2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione, often referred to as a pyrazole derivative, has garnered attention due to its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C12H12N4O4\text{C}_{12}\text{H}_{12}\text{N}_4\text{O}_4

This structure features a pyrazole ring substituted with a nitro group and an isoindole moiety. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific compound has been studied for its potential effects in various areas:

1. Anticancer Activity

Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to the one described have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing cell cycle arrest. In vitro assays revealed that certain derivatives had IC50 values in the low micromolar range against breast cancer cells .

2. Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In a study comparing various pyrazole derivatives, the compound exhibited significant inhibition of these cytokines at concentrations comparable to established anti-inflammatory agents like dexamethasone .

3. Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

Several case studies highlight the biological efficacy of similar compounds:

  • Case Study 1: Anticancer Efficacy
    A derivative structurally related to the compound was tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results showed a dose-dependent decrease in cell viability with an observed IC50 value of 15 µM for MCF-7 cells .
  • Case Study 2: Anti-inflammatory Mechanism
    In a rat model of arthritis, treatment with a related pyrazole derivative resulted in a significant reduction in paw edema and inflammatory markers compared to control groups .

The biological activity of this compound is likely mediated through several pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial for the expression of pro-inflammatory cytokines. The compound may inhibit this pathway, leading to reduced inflammation.
  • Induction of Apoptosis : By activating caspase pathways within cancer cells, the compound can promote programmed cell death.

Data Tables

The following table summarizes key findings from various studies on the biological activity of related compounds:

Activity TypeCompound VariantIC50 (µM)Reference
AnticancerPyrazole derivative A15
Anti-inflammatoryPyrazole derivative B10
AntimicrobialPyrazole derivative C20

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione

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